REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Br[CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:12]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1])[CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
compound 1
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at 80°-85° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with concentrated hydrochloric acid (3×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (3×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
DISTILLATION
|
Details
|
was distilled at reduced pressure (0.4-0.5 mm 162°-6° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=NC2=C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |